

Comparison of Clinical Outcomes for Enalapril Fixed-Dose Combinations

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Compound Focus: Enalapril Maleate

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Study Design & Duration

Key Efficacy Outcomes

Key Safety Outcomes

| **Lercanidipine 10 mg / Enalapril 10-20 mg** [1] [2] | Observational; 2-3 months | • **SBP Reduction:** -18.1 mmHg [1] • **DBP Reduction:** -10.1 mmHg [1] • **BP Control (<140/90 mmHg):** 51.0% (from 10.2% baseline) [1] | • **Adverse Events:** 0.3% - 1.0% of patients [1] [2] • Most common event: Dry cough [1] | | **Nitrendipine 20 mg / Enalapril 10 mg** vs. Losartan 50 mg / HCTZ 12.5 mg [3] | RCT, Double-blind; 4 weeks | • **BP Reduction:** Similar 24-hour DBP reduction vs. comparator • **SBP Control (<140 mmHg):** 42.2% vs. 22.4% (significantly higher) [3] | • **Adverse Events:** 27.1% vs. 14.3% (non-significant difference) • Common events: Flushing, headache [3] | | **Diltiazem ER 120/180 mg / Enalapril 5 mg** vs. Monotherapies [4] | RCT, Double-blind; 12 weeks | • **Trough SiDBP Reduction:** -7.6 to -8.3 mmHg (significantly greater than monotherapies) [4] | • **Adverse Events:** Frequency similar to monotherapies [4] • Common events: Headache, edema, dizziness [4] | | **Nifedipine 10 mg / Enalapril 10 mg** (free combination) vs. Empirical Treatment [5] | RCT, Open-label; 6 months | • **BP Control:** 77% vs. 47% (significantly higher) • **Therapeutic Adherence:** 93% vs. 59% (significantly higher) [5] | High tolerability reported among patients [5] |

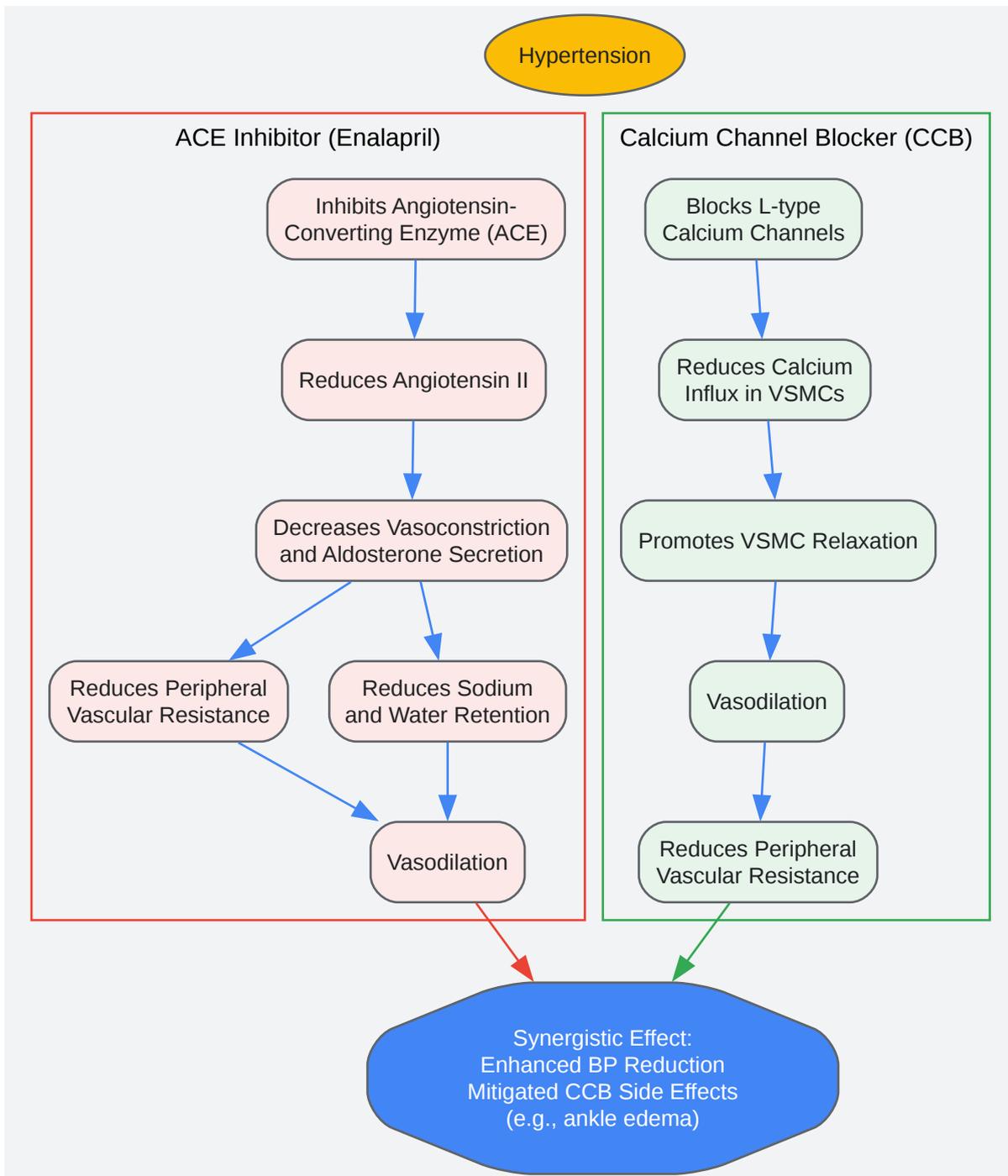
Detailed Experimental Protocols

To help you evaluate the quality and applicability of this data, here are the methodologies used in the key studies cited above.

- **Lercanidipine/Enalapril Study (Observational) [1]:** This was a prospective, observational registry conducted across multiple clinics in Portugal. It enrolled 315 patients with uncontrolled hypertension. Patients received the FDC (Lercanidipine 10 mg / Enalapril 20 mg) for approximately 3 months. Blood pressure was measured at baseline and follow-up after a 10-minute rest in a supine position using a clinically validated oscillometric device; the mean of three measurements was used for analysis. The primary outcome was the change from baseline in systolic and diastolic BP.
- **Enalapril/Nitrendipine vs. Losartan/HCTZ Study (RCT) [3]:** This was a multicenter, double-blind, randomized, parallel-group study. After a 2-3 week single-blind placebo run-in period, 97 hypertensive patients were randomized to receive either Enalapril 10 mg/Nitrendipine 20 mg or Losartan 50 mg/Hydrochlorothiazide 12.5 mg for 4 weeks. The primary efficacy outcome was the reduction in 24-hour diastolic blood pressure, assessed by **24-hour Ambulatory Blood Pressure Monitoring (ABPM)**, which is considered a more reliable method than office measurements.
- **Enalapril/Nifedipine vs. Empirical Treatment (RCT) [5]:** This was a randomized, open-label, blinded-endpoint study conducted in a primary care center. 328 patients with uncontrolled blood pressure were randomized to either a free combination of Enalapril (10 mg every 12 hours) and Nifedipine (10 mg every 12 hours) or to continue their physician's empirical treatment. The study lasted 6 months with 5 control visits. Outcomes included BP control, therapeutic adherence (measured using a standardized method), and adverse effects.

Mechanism of Action: Synergistic Pathways

The therapeutic success of Enalapril and Calcium Channel Blocker (CCB) combinations stems from their complementary mechanisms of action, which target different pathways in blood pressure regulation. The following diagram illustrates this synergy.



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This synergistic pathway explains not only the enhanced efficacy but also the improved tolerability profile of these FDCs. A common side effect of dihydropyridine CCBs like nifedipine is peripheral edema, which is caused by preferential dilation of precapillary arterioles. Enalapril counteracts this by also dilating postcapillary venules, thereby normalizing capillary pressure and reducing the incidence and severity of edema [5] [6].

Interpretation and Considerations for Researchers

When interpreting this data for drug development, please consider the following:

- **Study Designs Vary:** The evidence includes robust Randomized Controlled Trials (RCTs) [4] [5] [3] and real-world observational studies [1] [2]. RCTs provide high-quality evidence of efficacy under controlled conditions, while observational studies offer insights into effectiveness and safety in routine clinical practice.
- **Check the Date:** Some foundational studies, particularly for the diltiazem combination, were published in the 1990s [4]. While their mechanistic insights remain valid, the specific clinical protocols may not reflect current standards.
- **Clinical Context is Key:** The choice of comparator (e.g., another FDC, monotherapy, or empirical treatment) directly influences the perceived value of the Enalapril FDC. The significant improvement in **therapeutic adherence** with FDCs is a critical outcome from a clinical perspective [5].

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